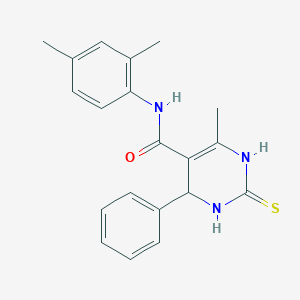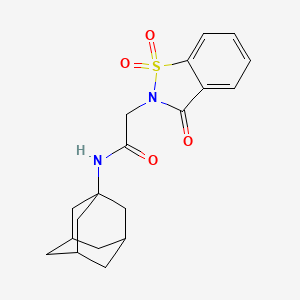![molecular formula C15H10ClN5OS B14941847 3-(2-chlorobenzyl)-5-(thiophen-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14941847.png)
3-(2-chlorobenzyl)-5-(thiophen-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both chlorobenzyl and thienyl groups in its structure contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using an appropriate cyclizing agent such as phosphorus oxychloride.
Introduction of the pyrimidine ring: The triazole intermediate is then reacted with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, under basic conditions to form the triazolopyrimidine core.
Industrial Production Methods
Industrial production of 3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorobenzyl group.
Wissenschaftliche Forschungsanwendungen
3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development in the treatment of diseases such as cancer and neurological disorders.
Pharmaceuticals: It can be used as a lead compound for the development of new therapeutic agents due to its unique chemical structure and biological activity.
Materials Science: The compound’s heterocyclic structure makes it suitable for use in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to a modulation of cellular processes. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-BROMOBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL
- 3-(2-FLUOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL
- 3-(2-METHYLBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL
Uniqueness
The uniqueness of 3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL lies in the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C15H10ClN5OS |
|---|---|
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
3-[(2-chlorophenyl)methyl]-5-thiophen-2-yl-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H10ClN5OS/c16-10-5-2-1-4-9(10)8-21-14-12(19-20-21)15(22)18-13(17-14)11-6-3-7-23-11/h1-7H,8H2,(H,17,18,22) |
InChI-Schlüssel |
VNOHUJGKIZWUFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)NC(=N3)C4=CC=CS4)N=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one](/img/structure/B14941767.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B14941772.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941781.png)

![ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B14941798.png)
![4-(4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B14941805.png)
![2,2,4,6-Tetramethyl-7-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline](/img/structure/B14941815.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-YL)amine](/img/structure/B14941818.png)
![Methyl {4-[6-methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]phenoxy}acetate](/img/structure/B14941819.png)
![3-(5-chloro-2-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941822.png)


![N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide](/img/structure/B14941849.png)
![N'-[3-Cyano-4-(dicyanomethylene)-5-phenyl-5-(propylsulfanyl)-4,5-dihydro-2-furanyl]-N,N-dimethyliminoformamide](/img/structure/B14941850.png)
